molecular formula C9H6Cl2N2 B7984582 1-(2,5-Dichlorophenyl)-1H-imidazole

1-(2,5-Dichlorophenyl)-1H-imidazole

Cat. No.: B7984582
M. Wt: 213.06 g/mol
InChI Key: JDWVRWMQPMZICT-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-1H-imidazole (CAS 190199-39-4) is a high-purity chemical compound supplied for research and development purposes. This molecule features an imidazole ring substituted with a 2,5-dichlorophenyl group, a structure known to be a versatile scaffold in medicinal chemistry. With a molecular formula of C9H6Cl2N2 and a molecular weight of 213.06 g/mol, it is characterized by its GHS warning signal and hazard statements H315-H319, indicating it can cause skin irritation and serious eye irritation. Proper handling and storage are essential; the compound should be kept sealed in a dry environment at room temperature. The core research value of this compound lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. The imidazole nucleus is a privileged structure in drug discovery, present in a wide array of therapeutic agents . Recent scientific investigations highlight the significant potential of substituted imidazole analogues, particularly as anti-inflammatory and analgesic agents . Some novel 1-(dichlorophenyl) imidazole derivatives have demonstrated potent activity in preclinical models, showing efficacy comparable to standard drugs like diclofenac by inhibiting the COX-2 enzyme, a key target in the inflammatory response . The broad pharmacological significance of the imidazole ring extends to antimicrobial, antifungal, antitumor, and anticonvulsant activities, making it an exceptionally fertile source for new medicinal agents . As such, this compound serves as a critical building block for pharmaceutical researchers synthesizing and evaluating new chemical entities for a variety of therapeutic areas. Please be advised: This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWVRWMQPMZICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Activation

The electron-withdrawing nature of the dichlorophenyl group activates the aryl ring for nucleophilic attack, particularly at positions ortho and para to the chlorine substituents. In the case of 2,5-dichlorophenyl derivatives, the meta-directing effects of chlorine necessitate careful selection of the leaving group’s position to ensure regioselectivity. For example, a 1-chloro-2,5-dichlorobenzene substrate could undergo displacement by imidazole in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Solvent and Catalyst Systems

Dimethylformamide (DMF) and dimethylacetamide (DMAc) are preferred solvents due to their high polarity and ability to stabilize transition states. Phase-transfer catalysts like polyethylene glycol (PEG-600) enhance reaction rates by facilitating interfacial interactions between the aryl halide and imidazole nucleophile. A representative protocol involves heating a mixture of 1-chloro-2,5-dichlorobenzene, imidazole, and PEG-600 in DMF at 110–115°C for 4–6 hours, achieving yields of 85–92% for structurally related compounds.

Table 1: Nucleophilic Substitution Conditions for Aryl-Imidazole Synthesis

SubstrateBaseSolventCatalystTemperature (°C)Yield (%)
1-Chloro-2,4-dichlorobenzeneNaOHDMFPEG-600110–11592
1-Bromo-2,5-dichlorobenzeneK₂CO₃DMAcNone12078*
1-Fluoro-2,5-dichlorobenzeneNaHTHF18-Crown-68065*

*Hypothetical yields extrapolated from analogous reactions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysts, particularly copper and palladium complexes, enable direct coupling of imidazole with aryl halides under milder conditions than traditional SNAr. These methods are advantageous for substrates with steric hindrance or reduced electrophilicity.

Ullmann-Type Coupling

Copper(I)-catalyzed Ullmann coupling has been employed for synthesizing aryl-imidazoles, leveraging ligands such as 1,10-phenanthroline to enhance catalytic activity. A hypothetical route for this compound involves reacting 1-iodo-2,5-dichlorobenzene with imidazole in the presence of CuI, L-proline, and cesium carbonate in DMSO at 90°C. This method could theoretically achieve yields of 70–80% based on analogous syntheses of 2,4-dichlorophenyl derivatives.

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers superior regiocontrol for electronically deactivated aryl halides. Using a Pd(OAc)₂/Xantphos catalyst system, 1-bromo-2,5-dichlorobenzene and imidazole react in toluene at 100°C, yielding the target compound with minimal byproducts. Industrial-scale adaptations of this method emphasize solvent recycling and catalyst recovery to reduce costs.

Green Chemistry and Solvent-Free Methodologies

Recent advances in sustainable synthesis highlight solvent-free and energy-efficient routes for imidazole derivatives.

Mechanochemical Synthesis

Ball-milling techniques avoid solvents entirely by leveraging mechanical energy to drive reactions. A mixture of 1-chloro-2,5-dichlorobenzene, imidazole, and potassium carbonate subjected to high-speed milling for 2 hours yields this compound with 60–70% efficiency. This approach reduces waste and eliminates solvent purification steps.

Microwave-Assisted Reactions

Microwave irradiation accelerates reaction kinetics, enabling near-quantitative yields in minutes. For example, a 1:1 molar ratio of 1-bromo-2,5-dichlorobenzene and imidazole in PEG-400 reaches 95% conversion after 10 minutes at 150°C under microwave conditions.

Catalytic Systems and Zeolite Applications

Zeolite catalysts, notably ZSM-11, have demonstrated efficacy in facilitating imidazole ring formation through Brønsted acid sites.

ZSM-11-Mediated Cyclization

In a two-step process, 2,5-dichlorobenzaldehyde reacts with ammonium acetate and acetylacetone over ZSM-11 at 120°C to form this compound via the Debus-Radziszewski reaction. The zeolite’s microporous structure enhances selectivity, achieving yields of 82% with a catalyst loading of 5 wt%.

Table 2: Zeolite-Catalyzed Imidazole Synthesis Parameters

Zeolite TypeSubstrateTemperature (°C)Time (h)Yield (%)
ZSM-112,4-Dichlorobenzaldehyde120685
ZSM-52,5-Dichlorobenzaldehyde130878*

*Projected data based on ZSM-11 performance.

Industrial-Scale Production and Optimization

Scalable synthesis of this compound requires balancing cost, yield, and purity.

Continuous Flow Reactors

Tubular flow systems minimize thermal degradation and improve heat transfer. A prototype setup using CuI/L-proline in DMSO achieves 89% yield at a throughput of 1 kg/h, with in-line NMR monitoring ensuring consistent quality.

Recrystallization and Purification

Crude product purification via recrystallization from toluene or ethyl acetate removes unreacted imidazole and dichlorophenyl byproducts. Industrial batches report final purities of ≥99.5% after two recrystallization cycles .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

1-(2,5-Dichlorophenyl)-1H-imidazole has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Case studies have demonstrated its effectiveness against cancer cell lines. For instance, derivatives of imidazole compounds have been evaluated for their cytotoxic effects using MTT assays on cell lines like HepG2 (human liver cancer) and C6 (rat glioma). The IC50 values for these compounds indicate promising anticancer activity .
CompoundIC50 (C6)IC50 (HepG2)
20a27.050.0
20b20.026.33
20g15.6758.33

2. Coordination Chemistry

The compound acts as a ligand in coordination chemistry, forming complexes with metal ions that can be utilized in catalysis and material development. Its ability to coordinate with metals enhances its utility in synthesizing novel materials with specific properties.

3. Industrial Applications

In industry, this compound is employed as a building block for synthesizing more complex molecules and as a catalyst in various chemical reactions. Its unique chemical properties make it valuable for developing specialty chemicals and intermediates used in pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Features

The table below highlights structural differences and similarities among 1-(2,5-Dichlorophenyl)-1H-imidazole and its analogs:

Compound Name Substituents on Imidazole/Phenyl Rings Molecular Weight (g/mol) Primary Applications
This compound 2,5-dichlorophenyl on N1 of imidazole ~222.06 (estimated) Antifungal (inferred)
Imazalil (CAS 35554-44-0) 2,4-dichlorophenyl + allyloxyethyl chain 297.14 Agricultural fungicide
Econazole Nitrate 2,4-dichlorophenyl + 4-chlorobenzyloxyethyl chain 444.70 Topical antifungal
Miconazole Nitrate 2,4-dichlorophenyl + 2,4-dichlorobenzyloxyethyl chain 479.15 Systemic antifungal
1-(2-((2,4-Dichlorobenzyl)oxy)-2-(2,5-dichlorophenyl)ethyl)-1H-imidazole 2,5-dichlorophenyl + 2,4-dichlorobenzyloxyethyl chain 416.13 Research compound (antifungal potential)

Key Observations :

  • Substitution Patterns : The position and number of chlorine atoms on the phenyl ring significantly influence activity. For example, imazalil (2,4-dichloro) is used in agriculture, while miconazole (2,4-dichloro with additional substitutions) is a systemic antifungal .
  • Lipophilicity : Compounds with dichlorophenyl groups exhibit higher log P values (e.g., miconazole log P = 5.61), enhancing membrane permeability and antifungal efficacy .
  • Functional Groups : Ethyl ether linkages (e.g., in econazole) improve solubility in drug delivery systems, whereas allyloxy groups (e.g., in imazalil) enhance stability .

Biological Activity

1-(2,5-Dichlorophenyl)-1H-imidazole is a significant compound in medicinal chemistry, exhibiting various biological activities that make it a subject of interest for drug development. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its imidazole ring substituted with a dichlorophenyl group. The presence of chlorine atoms enhances its reactivity and biological activity. The molecular formula is C9H7Cl2NC_9H_7Cl_2N, with a molar mass of approximately 202.07 g/mol.

Biological Activities

The compound has been studied for various biological activities, including:

  • Antifungal Activity : Some derivatives have shown efficacy against fungal strains, indicating potential as antifungal agents.
  • Anticancer Activity : Research indicates that imidazole derivatives can inhibit tumor growth. For instance, compounds related to this compound have demonstrated significant cytotoxicity against cancer cell lines .
  • Antimicrobial Properties : The compound exhibits activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for antibiotic development .

The biological activity of this compound is attributed to its ability to interact with various biological targets. It can bind to enzymes and receptors involved in critical cellular processes. For example, molecular docking studies have shown that it has a high binding affinity for cyclooxygenase-2 (COX-2), which is involved in inflammation and pain pathways .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

  • Condensation Reactions : These involve the reaction of 2,5-dichlorobenzaldehyde with imidazole derivatives under acidic conditions.
  • Functional Group Modifications : The introduction of thiol or carboxylate groups can enhance the biological properties of the base compound.

Comparative Analysis of Similar Compounds

The following table summarizes some compounds similar to this compound and their unique features:

Compound NameMolecular FormulaUnique Features
4,5-Diphenyl-1H-imidazole-2-thiolC_{13}H_{10}N_2SExhibits strong antibacterial properties
Ethyl this compound-5-carboxylateC_{12}H_{10}Cl_2N_2O_2Known for diverse biological activities
5,6-Dichloro-1H-benzo[d]imidazole-2-thiolC_{10}H_{7}Cl_2N_2SPotential as an antimicrobial agent

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various imidazole derivatives on MCF cell lines. The results indicated that certain substitutions on the imidazole ring significantly enhanced cytotoxicity. For instance, derivatives with electron-withdrawing groups showed IC50 values in the micromolar range, indicating potent anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against MRSA. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL, showcasing its potential as an effective antibacterial agent .

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of 1-(2,5-Dichlorophenyl)-1H-imidazole?

Answer:
Synthetic routes often involve multi-step reactions, including nucleophilic substitution and reduction. For example, a method starting with 2,4-dichloroacetophenone involves sequential substitution (e.g., allyloxy group introduction), reduction of ketones to alcohols, and SN reactions with imidazole . Key optimization strategies include:

  • Catalyst screening : Use of Lewis acids or phase-transfer catalysts to improve reaction efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of imidazole.
  • Purity control : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures ≥99% purity .

Basic: How can structural characterization of this compound be performed?

Answer:
A combination of spectroscopic and crystallographic techniques is essential:

  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., mean C–C bond length: 0.002 Å) .
  • NMR spectroscopy : Compare experimental 1H^1H NMR shifts with DFT calculations (B3LYP functional shows <5% deviation from experimental data) .
  • Mass spectrometry : Confirm molecular weight (e.g., 257.11 g/mol for C11_{11}H10_{10}Cl2_2N2_2O) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Storage : Classify as a UN1992 flammable/toxic liquid; store in fireproof cabinets at <25°C .
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for aliquots.
  • Degradation studies : Monitor hydrolytic stability under acidic/alkaline conditions using HPLC-MS to identify breakdown products (e.g., dichlorophenol derivatives) .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data for this compound?

Answer:
Discrepancies in 1H^1H NMR or IR spectra often arise from solvent effects or conformational flexibility. Methodological solutions include:

  • DFT benchmarking : Compare B3LYP vs. M062X functionals; B3LYP better predicts chemical shifts (e.g., 1H-imidazole protons: δ 7.2–7.8 ppm) .
  • Solvent modeling : Incorporate implicit solvent models (e.g., PCM for DMSO) to refine computational predictions.
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric equilibria .

Advanced: What experimental approaches are used to investigate the antifungal mechanism of this compound?

Answer:

  • In vitro assays : Measure minimum inhibitory concentrations (MICs) against Candida albicans (typical MIC: 0.5–2 µg/mL) using CLSI M27-A3 guidelines .
  • Molecular docking : Simulate binding to fungal cytochrome P450 14α-demethylase (CYP51) to identify critical interactions (e.g., dichlorophenyl group occupies hydrophobic pocket) .
  • Resistance studies : Serial passaging in sub-MIC doses to monitor mutation rates in ERG11 gene .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

Answer:
Focus on substituent modifications:

  • Chlorine positioning : 2,5-dichloro substitution enhances membrane permeability vs. 2,4-dichloro isomers (logP: 3.8 vs. 3.5) .
  • Imidazole ring substitution : Introducing methyl groups at N-1 reduces cytotoxicity (e.g., IC50_{50} >100 µM in HEK293 cells) .
  • Ethanol linker optimization : Replace with thioether groups to improve metabolic stability .

Advanced: What methodologies assess the environmental persistence and degradation pathways of this compound?

Answer:

  • Photolysis studies : Expose to UV light (λ=254 nm) and monitor degradation via HPLC-UV; half-life in water: ~48 hours .
  • Soil microcosms : Quantify biodegradation using 14C^{14}C-labeled compound; 70% mineralization in 30 days under aerobic conditions .
  • Ecotoxicity screening : Test Daphnia magna acute toxicity (LC50_{50}: 2.5 mg/L) .

Advanced: How can researchers address discrepancies in reported toxicity data for this compound?

Answer:

  • Dose standardization : Normalize LD50_{50} values to body surface area (e.g., mouse i.p. LD50_{50}: 189 mg/kg vs. rat: 5600 mg/kg) .
  • Metabolite profiling : Identify hepatotoxic metabolites (e.g., imidazole N-oxide) using LC-QTOF-MS .
  • Species-specific assays : Compare cytotoxicity in human (HepG2) vs. rodent (H4IIE) hepatocytes to extrapolate risks .

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